2,3,6-Triaminopyridine dihydrochloride
Overview
Description
2,3,6-Triaminopyridine dihydrochloride is a chemical compound with the molecular formula C5H10Cl2N4 and a molecular weight of 197.07 g/mol . It is a novel metabolite of phenazopyridine and is primarily used for research purposes . This compound is known for its unique structure, which includes three amino groups attached to a pyridine ring, making it a valuable compound in various scientific fields .
Preparation Methods
The synthesis of 2,3,6-Triaminopyridine dihydrochloride typically involves a two-step process: nitration and hydrogenation . The nitration step uses a mixture of oleum and fuming nitric acid to improve the yield and purity of the intermediate product . The hydrogenation step employs a hydrogen/palladium on carbon/ethanol system to achieve high efficiency . This method is known for its simplicity and efficiency, making it suitable for both laboratory and industrial production .
Chemical Reactions Analysis
2,3,6-Triaminopyridine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include nitric acid, sulfuric acid, and hydrogen gas . The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of 2,6-diaminopyridine can lead to the formation of nitropyridine, while hydrogenation can produce the desired triaminopyridine compound .
Scientific Research Applications
2,3,6-Triaminopyridine dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various heterocyclic compounds . In biology, it serves as a metabolite for studying the effects of phenazopyridine . In medicine, it has been investigated for its potential anticonvulsant properties . Additionally, this compound is used in the development of high-performance polymers for military and aerospace applications due to its stability and unique chemical properties .
Mechanism of Action
The mechanism of action of 2,3,6-Triaminopyridine dihydrochloride involves its interaction with biological membranes . The compound’s amphiphilic nature allows it to interact with phospholipid bilayers, affecting membrane stability and function . This interaction is crucial for its anticonvulsant activity, as it modulates the activity of ion channels and neurotransmitter receptors . The molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to influence the central nervous system by altering neuronal excitability .
Comparison with Similar Compounds
2,3,6-Triaminopyridine dihydrochloride is unique due to its three amino groups attached to a pyridine ring, which distinguishes it from other similar compounds . Similar compounds include 2,3,5,6-tetraaminopyridine and 2,6-diaminopyridine . While these compounds share some structural similarities, this compound’s specific arrangement of amino groups provides distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research applications .
Properties
IUPAC Name |
pyridine-2,3,6-triamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.2ClH/c6-3-1-2-4(7)9-5(3)8;;/h1-2H,6H2,(H4,7,8,9);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOSAKLIEXRQST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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